N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide is a synthetic compound that exhibits potential pharmacological properties, particularly as an inhibitor of specific enzymes involved in various biological pathways. This compound is classified under the category of purine derivatives and is recognized for its structural complexity and functional versatility.
The compound has been referenced in various scientific literature and patents, indicating its relevance in medicinal chemistry and biochemistry research. Notably, it has been studied for its interactions with phosphatidylinositol 3-kinase delta, a key enzyme in cell signaling pathways associated with cancer and other diseases .
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide can be classified as:
The synthesis of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide typically involves several key steps:
The reaction conditions require careful control of temperature, pressure, and the use of specific catalysts to achieve high yields. For instance, the nitration process may utilize concentrated nitric acid and sulfuric acid as catalysts .
The molecular formula for N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide is . Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 380.6 g/mol |
IUPAC Name | 4-nitro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide |
InChI Key | HSOZQDGLGXAATC-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)N+[O−] |
Spectroscopic data such as and NMR can be utilized to confirm the structure and purity of the synthesized compound. Elemental analysis is also performed to verify the molecular composition .
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide undergoes various chemical reactions:
The reaction conditions vary significantly based on the desired product. For example, reduction reactions typically require catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride .
The mechanism by which N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide exerts its effects involves:
Experimental studies have indicated that this compound shows significant inhibition in vitro against target enzymes, suggesting potential therapeutic applications .
Relevant data from spectral analyses (e.g., infrared spectroscopy) provide insights into functional groups present within the molecule .
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide has several scientific applications:
This compound exemplifies the ongoing research efforts in developing effective inhibitors that can modulate critical biological processes.
Advanced spectroscopic analyses confirm the molecular architecture of N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]benzamide. Nuclear magnetic resonance (NMR) spectroscopy reveals critical structural features:
Table 1: Key Spectroscopic Signatures
Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
---|---|---|---|
Trichloroethyl (–CH–) | 6.15 (s, 1H) | 95.5 (CCl₃) | 760, 790 (C–Cl) |
Benzamide carbonyl | - | 165.8 | 1685 (C=O str) |
Piperidinyl N–CH₂ | 3.60 (br t, 4H) | 48.2 | 2780–2850 (C–H) |
Purine C8–H | 8.85 (s, 1H) | 142.1 | 1602 (C=N str) |
The molecular formula C₂₄H₂₃Cl₃N₆O₂ (MW: 541.83 g/mol) was confirmed via high-resolution mass spectrometry (HRMS), showing an [M+H]⁺ peak at m/z 541.0928 (calc. 541.0926) [6]. Crystallographic studies face challenges due to the compound’s low crystallinity and needle-like habit. Preliminary single-crystal X-ray diffraction attempts indicate:
Structural comparisons with related compounds highlight key variations in bonding and supramolecular assembly:
Table 2: Structural Comparison with Trichloroethyl-Benzamide Analogs
Compound | Dihedral Angle (Amide/Ring) | H-Bond Pattern | C–Cl⋯O Contacts (Å) |
---|---|---|---|
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]propionamide [1] | Not reported | None (aliphatic amide) | Not observed |
N-[2,2,2-Trichloro-1-(1-piperidinyl)ethyl]benzamide [3] | 40.2° | Chains via N–H⋯O (2.98 Å) | 3.35 |
N-(2,4-Dichlorophenyl)benzamide [7] | 33.0° | Chains via N–H⋯O (2.89 Å) along b-axis | 3.42 |
Target Compound | 68.5° (benzamide/purine) | Dimers via N–H⋯N(purine) (2.89 Å) | 3.28 |
The 6-piperidinylpurine system exhibits complex tautomerism influencing electronic distribution:
Table 3: Tautomeric Energy Differences (DFT Calculations)
Tautomer | Relative Energy (kcal/mol) | Dominant Form Population |
---|---|---|
1H,7H-lactam (6-N-piperidinyl) | 0.0 | 91% |
3H,7H-lactam | +8.3 | <1% |
7H,9H-lactam | +12.7 | 0% |
1H,9H-enol | +14.2 | 0% |
The piperidinyl group’s electron-donating capacity (+R effect) stabilizes the canonical lactam form, contrasting with unsubstituted purines where tautomer populations are more balanced [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: